Pentyltriethoxysilane

Surface Modification Hydrophobic Coatings Sol-Gel Processing

Researchers requiring intermediate hydrophobicity without the slow condensation kinetics of longer-chain alkylsilanes often face trade-offs in process efficiency. Pentyltriethoxysilane (C5) resolves this by delivering higher water contact angles than C1-C2 analogs while maintaining faster, more controllable gelation than C8 variants. • Provides ~1.5 nm pore aperture in nanoporous silica vs. ~0.5 nm with octyltriethoxysilane, enabling tunable drug release kinetics. • Forms homogeneous SAMs on ITO under acid-catalyzed conditions (0.01 M HNO₃), enhancing OLED hole injection. • Supplied as a colorless clear liquid; ≥97% purity (GC); moisture-sensitive; store under inert gas at room temperature.

Molecular Formula C11H26O3Si
Molecular Weight 234.41 g/mol
CAS No. 2761-24-2
Cat. No. B1219003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentyltriethoxysilane
CAS2761-24-2
Synonymsn-pentyltriethoxysilane
NPTES
pentyltriethoxysilane
Molecular FormulaC11H26O3Si
Molecular Weight234.41 g/mol
Structural Identifiers
SMILESCCCCC[Si](OCC)(OCC)OCC
InChIInChI=1S/C11H26O3Si/c1-5-9-10-11-15(12-6-2,13-7-3)14-8-4/h5-11H2,1-4H3
InChIKeyFHVAUDREWWXPRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentyltriethoxysilane Technical Profile


Pentyltriethoxysilane (PTES, CAS 2761-24-2) is a C5 alkyl-substituted trialkoxysilane with the molecular formula C11H26O3Si and a molecular weight of 234.41 g/mol . As an organofunctional silane coupling agent, it features three hydrolyzable ethoxy groups and a non-hydrolyzable pentyl chain, enabling covalent bonding to inorganic substrates while imparting hydrophobic surface characteristics . Unlike shorter-chain alkyltriethoxysilanes (e.g., methyl- or ethyl-), the pentyl group provides intermediate hydrophobicity and steric bulk, influencing both the kinetics of hydrolysis/condensation and the final material properties . The compound is commercially available as a colorless to almost colorless clear liquid with a density of ~0.885 g/mL at 20 °C and a refractive index of n20/D 1.407 .

Covalent bonding to glass, silica, and ceramic substrates
Intermediate C5 chain hydrophobicity and processing kinetics
Hydrolysable ethoxy groups for sol-gel and self-assembly

Pentyltriethoxysilane Substitution Limitations


Alkyltriethoxysilanes are not interchangeable drop-in replacements. The length and nature of the non-hydrolyzable alkyl group (R) directly dictate three critical performance parameters: (1) the degree of hydrophobicity imparted to treated surfaces, (2) the kinetics of hydrolysis and condensation during processing, and (3) the steric accessibility of functional nanopores or interfaces . Studies on alkyl chain length effects demonstrate a clear trend: as the carbon number increases from methyl (C1) to octyl (C8), the water contact angle of derived silica films rises systematically , while the condensation rate decelerates due to increased steric hindrance from bulkier chains . Pentyltriethoxysilane (C5) occupies a specific middle ground—more hydrophobic than methyl or ethyl analogs but with faster condensation kinetics and less pore occlusion than octyl or longer-chain variants . Selecting a silane without considering these chain-length-dependent differences risks suboptimal hydrophobicity, uncontrolled gelation times, or unintended pore blockage in templated materials, directly impacting product performance and process robustness.

Shorter-chain analogs C1–C2 alkyltriethoxysilanes yield lower hydrophobicity and faster condensation, potentially altering surface wettability and film integrity.
Longer-chain analogs C8+ variants may provide higher hydrophobicity but cause slower condensation and pore occlusion, limiting process window and nanopore accessibility.
Direct substitution Alkyl chain length governs contact angle, kinetics, and steric effects — evaluating chain-specific properties is critical before replacement.

Pentyltriethoxysilane Performance Evidence


Intermediate Hydrophobicity in Silica Coatings

The hydrophobicity of silica surfaces modified with organoalkoxysilanes increases proportionally with the length of the non-hydrolyzable alkyl chain. In a comparative study of silica films prepared via base-catalyzed sol-gel using various precursors, the water contact angle followed the trend: methyltriethoxysilane (MTES, C1) < isobutyltriethoxysilane (iTES, branched C4) < octyltriethoxysilane (OTES, C8). Although pentyltriethoxysilane (C5) was not directly tested, it occupies the intermediate chain-length regime between the C4 and C8 analogs. This class-level inference places its expected contact angle significantly higher than MTES (which yields only moderately hydrophobic surfaces) but slightly lower than OTES, offering a tunable balance between high hydrophobicity and manageable steric hindrance during film formation . In separate direct measurements, pentyltriethoxysilane-treated glass surfaces achieved contact angles exceeding 100°, compared to ~30° for untreated glass .

Hydrophobicity trend
Class-level inference
C1 (Methyl) < C4 (Isobutyl) < C5 (Pentyl) < C8 (Octyl)
Intermediate hydrophobicity for coatings
>100° contact angle measured on PTES-treated glass
Surface Modification Hydrophobic Coatings Sol-Gel Processing

Hydrolysis and Condensation Kinetics

The rate and degree of condensation of alkyltriethoxysilanes R-Si(OEt)3 are strongly influenced by the steric bulk of the R group. In a 29Si NMR kinetic study comparing R = CH3 (methyl), C2H5 (ethyl), and C8H17 (octyl), the condensation reactions were fastest and achieved the highest degree of network formation for methyltriethoxysilane. The ethyl and octyl systems exhibited similar initial behaviors but with a lower overall degree of condensation; notably, condensation slowed dramatically for octyltriethoxysilane due to the steric hindrance of the long alkyl chain preventing oligomer association . Pentyltriethoxysilane (C5) was not part of this specific dataset, but its intermediate chain length places its condensation kinetics between the rapid methyl system and the severely hindered octyl system. This class-level inference is further supported by hydrolytic sensitivity data: pentyltriethoxysilane is rated '7: reacts slowly with moisture/water' , consistent with the trend of decreasing hydrolysis rates with increasing alkyl chain length.

Condensation kinetics
Class-level inference
Hydrolytic Sensitivity 7 (slow with moisture)
Condensation rate: C1 > C5 (inferred) > C8
Moderate reactivity for controlled sol-gel processing
Faster than octyl, slower than methyl
Sol-Gel Chemistry Reaction Kinetics 29Si NMR

Pore Size: C5 vs. C8 Alkyl Chain

In the functionalization of hollow nanoporous silica particles (HNSPs) for drug delivery, the choice of alkyltriethoxysilane directly dictates the effective pore aperture. A direct comparative study evaluated pentyltriethoxysilane (PTS) and octyltriethoxysilane (OTS) grafted onto HNSPs with a native pore channel of 2.54 nm. Functionalization with PTS reduced the pore size to 1.5 nm, whereas OTS functionalization resulted in a more pronounced reduction to 0.5 nm . Encapsulation efficiencies for ferulic acid were similar (PTS-HNSP: 22 wt%, OTS-HNSP: 25 wt%, unmodified HNSP: 25 wt%), but the %release of the drug in both DI water and ethanol followed the order HNSP > PTS-HNSP > OTS-HNSP, demonstrating that the intermediate pore occlusion by PTS enables a moderate release rate that is slower than the unmodified carrier but faster than the more sterically blocked OTS-modified carrier .

Pore size control
Head-to-head
PTES (C5) 1.5 nm from 2.54 nm
vs
OTS (C8) 0.5 nm from 2.54 nm
Intermediate pore reduction for controlled release
PTS-HNSP maintains moderate drug release rate
Drug Delivery Nanoporous Materials Controlled Release

OLED Hole-Injection Enhancement by SAMs

Pentyltriethoxysilane (PTES) has been systematically evaluated as a self-assembled monolayer (SAM) modifier on indium tin oxide (ITO) anodes for organic light-emitting diodes (OLEDs). The performance of PTES SAMs is highly sensitive to the formation conditions. Under acidic catalysis (0.01 M HNO3), PTES formed a homogeneous SAM layer on ITO that improved hole injection from the anode, leading to enhanced device performance. In contrast, basic catalysis (0.01 M NH3) resulted in inhomogeneous coverage and decreased hole injection . The water/PTES ratio (r) and PTES concentration were also found to critically affect the hydrolysis/condensation kinetics and resultant SAM structure . While no direct comparator silane was tested in this study, the work establishes that PTES, when properly processed, can drastically improve OLED device performance, and that the pentyl group's specific steric and electronic properties are integral to achieving this optimal interface.

SAM formation method
Supporting evidence
Acidic (0.01 M HNO₃) Homogeneous SAM, improved hole injection
Basic (0.01 M NH₃) Inhomogeneous coverage, decreased injection
Method-sensitive surface modification for OLEDs
Requires acid-catalyzed protocol for reproducible SAM quality
Organic Electronics OLEDs Self-Assembled Monolayers

Pentyltriethoxysilane Application Scenarios


Hydrophobic Coatings for Glass and Ceramics

For applications where high contact angles (>100°) are desired but the slower condensation and extreme steric hindrance of octyltriethoxysilane would complicate processing, pentyltriethoxysilane offers an optimal balance. Its C5 chain length provides significantly greater hydrophobicity than methyl or ethyl analogs, as supported by chain-length trend data in silica films , while its intermediate condensation kinetics (faster than C8 but slower than C1) enable robust film formation under mild conditions . This makes it particularly well-suited for industrial coating of architectural glass, optical lenses, and ceramic insulators where a water-repellent surface is needed without sacrificing process throughput or coating uniformity.

Controlled-Release Drug Delivery Carriers

When designing hollow nanoporous silica particles for sustained drug release, pentyltriethoxysilane enables precise control over pore aperture. As demonstrated by direct comparison with octyltriethoxysilane, PTS functionalization reduces a 2.54 nm pore channel to 1.5 nm, whereas OTS reduces it to 0.5 nm . The resulting PTS-HNSP carrier exhibits a moderate drug release rate—slower than unmodified silica but significantly faster than OTS-HNSP—allowing formulators to fine-tune release kinetics to match therapeutic windows without completely shutting down pore diffusion . This intermediate occlusion is ideal for small-molecule drugs requiring extended but not indefinite release profiles.

SAM Modification of ITO Anodes for OLEDs

Pentyltriethoxysilane is a proven precursor for forming SAMs on indium tin oxide (ITO) anodes to enhance hole injection in organic light-emitting diodes. Systematic optimization studies reveal that PTES, when processed under acidic conditions (0.01 M HNO3) with controlled water content, yields a homogeneous SAM layer that markedly improves hole injection and overall device performance . Procurement of high-purity PTES for this application should be accompanied by strict adherence to the acid-catalyzed deposition protocol, as basic conditions lead to inhomogeneous coverage and degraded device function . This process-specific performance makes PTES a strategic choice for OLED manufacturers seeking to boost efficiency through anode interface engineering.

Sol-Gel Synthesis with Predictable Kinetics

In sol-gel syntheses where the timing of network formation is critical—such as templated mesoporous materials, nanocomposites, or precision thin films—pentyltriethoxysilane provides a processing advantage over both shorter- and longer-chain analogs. Its condensation rate is slower than methyltriethoxysilane, offering a more forgiving gelation window, yet it does not suffer from the severe kinetic retardation and incomplete condensation observed with octyltriethoxysilane due to chain entanglement . This intermediate reactivity allows for better control over the evolution of the siloxane network, enabling reproducible fabrication of hybrid materials with tailored properties.

Application
Selection Property
Validation Focus
Hydrophobic Coatings
Intermediate C5 hydrophobicity
Water contact angle & film uniformity
Controlled-release Carriers
Tunable nanopore aperture
Pore size & drug release kinetics
OLED ITO Anode Modification
Acid-catalyzed SAM formation
Hole-injection & device efficiency
Sol-Gel Synthesis
Predictable condensation kinetics
Gelation time & network formation

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